1-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate
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Overview
Description
1-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate is a complex organic compound with a molecular formula of C23H20N2O6 This compound is notable for its unique structure, which includes a naphthyl group, a hydroxybenzoyl group, and a dimethoxybenzoate group
Preparation Methods
The synthesis of 1-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves multiple steps. The process typically starts with the preparation of the hydroxybenzoyl and naphthyl intermediates, which are then combined under specific reaction conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as hydrochloric acid or sulfuric acid. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .
Chemical Reactions Analysis
1-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby affecting cell growth and proliferation .
Comparison with Similar Compounds
1-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate can be compared with similar compounds such as:
4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound has a similar structure but with a phenyl group instead of a naphthyl group.
2-Ethoxy-4-{[(4-hydroxybenzoyl)hydrazono]methyl}phenyl 3,4-dimethoxybenzoate: This compound includes an ethoxy group and a phenyl group, making it structurally similar but with different functional groups. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
769147-05-9 |
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Molecular Formula |
C27H22N2O6 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[1-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C27H22N2O6/c1-33-24-14-10-19(15-25(24)34-2)27(32)35-23-13-9-17-5-3-4-6-21(17)22(23)16-28-29-26(31)18-7-11-20(30)12-8-18/h3-16,30H,1-2H3,(H,29,31)/b28-16+ |
InChI Key |
JGIZSGCVBGGOAX-LQKURTRISA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C4=CC=C(C=C4)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C4=CC=C(C=C4)O)OC |
Origin of Product |
United States |
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